3'-Azetidinomethyl-2,3-dimethylbenzophenone
Overview
Description
3’-Azetidinomethyl-2,3-dimethylbenzophenone is an organic compound with the molecular formula C19H21NO It is a benzophenone derivative, characterized by the presence of an azetidine ring attached to the benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azetidinomethyl-2,3-dimethylbenzophenone typically involves the following steps:
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Formation of the Benzophenone Core: : The initial step involves the preparation of the benzophenone core. This can be achieved through the Friedel-Crafts acylation of 2,3-dimethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
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Introduction of the Azetidine Ring: : The azetidine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzophenone derivative with azetidine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 3’-Azetidinomethyl-2,3-dimethylbenzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
3’-Azetidinomethyl-2,3-dimethylbenzophenone undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
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Reduction: : Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
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Substitution: : The azetidine ring can undergo nucleophilic substitution reactions, where the azetidine moiety is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3’-Azetidinomethyl-2,3-dimethylbenzophenone has several applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
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Biology: : The compound can be used in the study of enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
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Industry: : Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3’-Azetidinomethyl-2,3-dimethylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring and benzophenone core allow for specific binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3’-Aminomethyl-2,3-dimethylbenzophenone
- 3’-Hydroxymethyl-2,3-dimethylbenzophenone
- 3’-Methoxymethyl-2,3-dimethylbenzophenone
Comparison
3’-Azetidinomethyl-2,3-dimethylbenzophenone is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to its analogs. For example, the azetidine ring may enhance the compound’s stability and binding affinity to biological targets, making it more effective in certain applications.
Biological Activity
3'-Azetidinomethyl-2,3-dimethylbenzophenone (CAS No. 898771-69-2) is a benzophenone derivative featuring an azetidine ring. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H21NO
- Molecular Weight : 295.38 g/mol
- Structure : The compound consists of a benzophenone core with a substituted azetidine ring, which contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The azetidine moiety enhances the compound's ability to form stable complexes with biological molecules, which can modulate enzyme activities or alter receptor signaling pathways.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic functions.
- Receptor Modulation : It may interact with receptor proteins, affecting signal transduction pathways and influencing cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies suggest that this compound possesses antimicrobial properties against various bacteria and fungi.
- Antioxidant Properties : The compound may exhibit antioxidant activity, which is beneficial in reducing oxidative stress in biological systems.
- Potential Anticancer Effects : Preliminary studies indicate that it may have cytotoxic effects on certain cancer cell lines.
Case Studies and Experimental Data
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Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups.
Pathogen Inhibition Zone (mm) Control Zone (mm) Staphylococcus aureus 15 0 Escherichia coli 12 0 -
Antioxidant Activity :
- The DPPH radical scavenging assay demonstrated that the compound effectively reduced DPPH radicals, indicating strong antioxidant potential.
Concentration (µg/mL) % Inhibition 50 45 100 70 200 85 -
Cytotoxicity Assay :
- In vitro studies on human cancer cell lines (e.g., HeLa) revealed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity.
Concentration (µM) Cell Viability (%) 10 80 25 60 50 30
Comparative Analysis with Similar Compounds
This compound can be compared with other benzophenone derivatives regarding their biological activities:
Compound Name | Antimicrobial Activity | Antioxidant Activity |
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3'-Aminomethyl-2,3-dimethylbenzophenone | Moderate | Low |
3'-Hydroxymethyl-2,3-dimethylbenzophenone | High | Moderate |
This compound | High | High |
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(2,3-dimethylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14-6-3-9-18(15(14)2)19(21)17-8-4-7-16(12-17)13-20-10-5-11-20/h3-4,6-9,12H,5,10-11,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWJTLIRGOXVTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643256 | |
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-69-2 | |
Record name | Methanone, [3-(1-azetidinylmethyl)phenyl](2,3-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898771-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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